NSC639828
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Overview
Description
NSC639828 is a potent inhibitor of DNA polymerase α, with an IC50 value of 70 μM . This compound has demonstrated significant antitumor activity, making it a promising candidate for cancer research . The chemical structure of this compound includes a benzoylphenylurea derivative, which is known for its ability to inhibit DNA polymerase α activity .
Preparation Methods
The synthesis of NSC639828 involves the reaction of specific benzoylphenylurea derivatives under controlled conditions . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
NSC639828 undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
NSC639828 has a wide range of scientific research applications, including:
Mechanism of Action
NSC639828 exerts its effects by inhibiting DNA polymerase α, an enzyme crucial for DNA replication . The inhibition of this enzyme disrupts DNA synthesis, leading to the suppression of tumor cell proliferation . The molecular targets and pathways involved include the DNA polymerase α enzyme and the associated DNA replication machinery .
Comparison with Similar Compounds
NSC639828 is compared with other benzoylphenylurea derivatives, such as NSC624548, NSC639829, and NSC654259 . These compounds also inhibit DNA polymerase α but differ in their potency and specific applications . This compound is unique due to its high antitumor activity and specific inhibition of DNA polymerase α .
Properties
CAS No. |
134742-26-0 |
---|---|
Molecular Formula |
C18H13BrClN5O3 |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C18H13BrClN5O3/c19-10-8-22-18(23-9-10)28-15-6-5-11(7-13(15)20)24-17(27)25-16(26)12-3-1-2-4-14(12)21/h1-9H,21H2,(H2,24,25,26,27) |
InChI Key |
LRPFTPYFADHGQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)N |
134742-26-0 | |
Synonyms |
2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chloro-phenyl]carbamoyl]ben zamide |
Origin of Product |
United States |
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